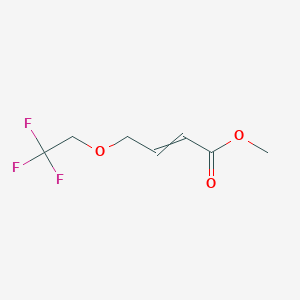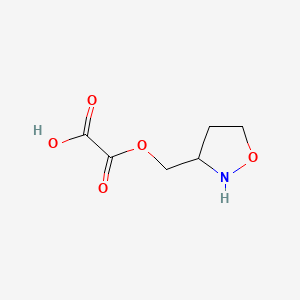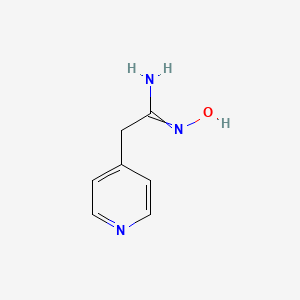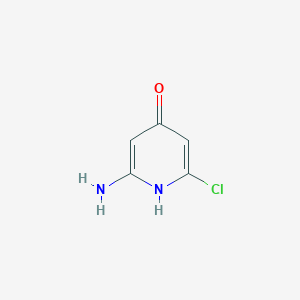
4-(2,3-Dimethyl-5-sulfoindol-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid is a complex organic compound with the molecular formula C18H17NO5S This compound is characterized by the presence of an indole ring substituted with methyl and sulfo groups, attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2,3-dimethylindole followed by a Friedel-Crafts acylation to introduce the benzoic acid group. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and Lewis acids like aluminum chloride for the acylation step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the indole ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfo group can be reduced to a thiol group under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products:
Oxidation: Formation of 4-(2,3-dicarboxy-5-sulfo-3H-indol-3-yl)benzoic acid.
Reduction: Formation of 4-(2,3-dimethyl-5-thiol-3H-indol-3-yl)benzoic acid.
Substitution: Formation of halogenated derivatives of the benzoic acid moiety
Aplicaciones Científicas De Investigación
4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid involves its interaction with specific molecular targets. The sulfo group enhances its solubility and reactivity, allowing it to interact with enzymes and receptors in biological systems. The indole ring structure is known to bind to various proteins, influencing their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- 4-(2,3-Dimethyl-5-sulfo-3H-indol-3-yl)methylbenzoic acid
- 2,3-Dimethyl-5-sulfo-3H-indole-3-hexanoic acid
Comparison: Compared to similar compounds, 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid is unique due to its specific substitution pattern on the indole ring and the presence of the benzoic acid moiety.
Propiedades
Fórmula molecular |
C17H15NO5S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-(2,3-dimethyl-5-sulfoindol-3-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO5S/c1-10-17(2,12-5-3-11(4-6-12)16(19)20)14-9-13(24(21,22)23)7-8-15(14)18-10/h3-9H,1-2H3,(H,19,20)(H,21,22,23) |
Clave InChI |
UTMZKAGRLKXRQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C1(C)C3=CC=C(C=C3)C(=O)O)C=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)


![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)

![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)


![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)




![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
